2-({5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a furan ring, and a morpholinopropyl hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. The initial step often includes the preparation of the 2,4-dichlorophenoxy methyl group, which is then reacted with a furan derivative under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholinopropyl hydrazinecarbothioamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-DICHLOROPHENOXY)METHYL]-2H-TETRAAZOLE
- 2-{5-[(2,4-Dichlorophenoxy)methyl]-2-furoyl}-N-[3-(diethylamino)propyl]hydrazinecarbothioamide
- Methyl 2-(2,4-dichlorophenoxy)propionate
Uniqueness
Compared to similar compounds, 2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H24Cl2N4O4S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
1-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C20H24Cl2N4O4S/c21-14-2-4-17(16(22)12-14)29-13-15-3-5-18(30-15)19(27)24-25-20(31)23-6-1-7-26-8-10-28-11-9-26/h2-5,12H,1,6-11,13H2,(H,24,27)(H2,23,25,31) |
InChI Key |
GWCXNCWDDOGPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC(=S)NNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.